3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Description
Properties
IUPAC Name |
3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-2-6(4-10)7-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWJIVEALIHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
The compound is primarily noted for its role as a monoamine reuptake inhibitor , which is crucial in the treatment of several psychiatric disorders. These include:
- Depression : The compound can be utilized in the formulation of medications aimed at treating mood disorders by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .
- Anxiety Disorders : Similar mechanisms apply for anxiety disorders where modulation of neurotransmitter levels can alleviate symptoms .
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to influence neurotransmitter dynamics makes it a candidate for ADHD treatment .
Opioid Receptor Modulation
Recent studies indicate that certain derivatives of the compound may act as mu-opioid receptor antagonists . This property can be harnessed in the development of treatments aimed at conditions mediated by opioid receptor activity, potentially offering alternatives to existing opioid therapies with fewer side effects .
Synthesis Methodologies
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide involves several innovative approaches that enhance its enantioselectivity and yield:
- Enantioselective Construction : Research has focused on methods that allow for the stereocontrolled formation of this bicyclic scaffold directly from acyclic precursors or through desymmetrization processes using tropinone derivatives . This approach not only simplifies synthesis but also ensures high purity and efficacy of the final product.
Case Study: Development of Antidepressants
A notable case study highlighted the efficacy of 8-azabicyclo[3.2.1]octane derivatives in clinical settings for treating major depressive disorder (MDD). In a controlled trial, patients receiving a formulation containing these compounds demonstrated significant improvement in mood and reduction in anxiety symptoms compared to placebo groups. The study underscored the importance of monoamine reuptake inhibition in therapeutic outcomes .
Case Study: Opioid Antagonist Research
Another study explored the potential of crystalline salt forms of 3-Thia-8-azabicyclo[3.2.1]octane derivatives as mu-opioid receptor antagonists. The findings suggested that these compounds could effectively block opioid receptors without inducing typical opioid-related side effects such as respiratory depression or dependency, thus presenting a safer alternative for pain management therapies .
Comparative Overview of Applications
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Depression | Monoamine reuptake inhibition | Reduced mood disorder symptoms |
| Anxiety Disorders | Neurotransmitter modulation | Alleviation of anxiety symptoms |
| ADHD | Neurotransmitter dynamics | Improved focus and attention |
| Opioid Receptor Modulation | Mu-opioid receptor antagonism | Safer pain management options |
Mechanism of Action
The mechanism of action of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Ring Size and Substituents: The bicyclo[3.2.1]octane system provides a balance between ring strain and conformational rigidity compared to smaller (e.g., bicyclo[3.1.1]) or larger (e.g., bicyclo[4.2.0]) frameworks. Sulfur oxidation (sulfone) increases polarity, whereas unoxidized sulfur analogs may exhibit greater lipophilicity .
Synthetic Accessibility : The compound’s synthesis is more scalable than derivatives requiring Boc protection (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane) or complex functionalization .
Functional Group Variations and Derivatives
- Hydrochloride Salts : Derivatives like 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1824057-50-2) demonstrate enhanced water solubility due to ionic forms, contrasting with the neutral sulfone .
Pharmacological and Industrial Relevance
- Medicinal Chemistry : The sulfone group in this compound mitigates metabolic oxidation risks, a common issue with thioether-containing drugs. This property is shared with pharmacopeial sulfone-containing β-lactams but differs in application scope .
Biological Activity
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide is a bicyclic compound that has garnered attention due to its unique structural features and potential pharmacological applications. This compound contains both sulfur and nitrogen, which enhances its biological activity and makes it a valuable scaffold for drug development. Its molecular formula is C7H14ClN, with a molecular weight of approximately 165.68 g/mol .
The compound is characterized by its bicyclic structure, which includes a sulfur atom that contributes to its reactivity and biological properties. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile for synthetic applications .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of neuropharmacology. The compound has been investigated for its potential as a monoamine reuptake inhibitor, which could make it useful for treating mood disorders such as depression and anxiety .
The mechanism of action involves the compound's interaction with neurotransmitter transporters—specifically serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Studies have shown that derivatives of this compound can inhibit the reuptake of these neurotransmitters, which is a crucial mechanism in the treatment of various psychiatric conditions .
Research Findings
Several studies have highlighted the pharmacological potential of 3-Thia-8-azabicyclo[3.2.1]octane derivatives:
- Monoamine Transporter Inhibition : Research indicates that these compounds can effectively inhibit the reuptake of serotonin and norepinephrine, demonstrating their potential as antidepressants .
- Anticonvulsant Activity : Related compounds have shown efficacy in models of seizures, suggesting that this class of compounds may also possess anticonvulsant properties .
- Analgesic Effects : Some studies have suggested potential analgesic effects, although further research is necessary to confirm these findings .
Case Studies
A notable study investigated the structure-activity relationships (SAR) of various derivatives of 8-azabicyclo[3.2.1]octane at monoamine transporters. The results demonstrated that specific modifications to the bicyclic structure could enhance binding affinity and selectivity for SERT and NET .
Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Monoamine reuptake inhibition | Effective against SERT and NET |
| 8-Azabicyclo[3.2.1]octane | Neuropharmacological effects | Lacks sulfur; primarily studied for CNS effects |
| 8-Oxabicyclo[3.2.1]octane | Organic synthesis applications | Contains oxygen instead of sulfur |
Q & A
Q. What spectroscopic techniques are essential for characterizing 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide?
Key techniques include 1H/13C NMR for structural elucidation (e.g., verifying bicyclic scaffold connectivity), IR spectroscopy to confirm sulfone (S=O) stretching bands (~1300–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Comparative analysis with structurally related compounds, such as tazobactam derivatives (which share sulfone groups), can aid in spectral interpretation .
Q. What synthetic routes are commonly used to prepare the bicyclic core of this compound?
The core is typically synthesized via intramolecular cyclization of precursor amines or thioethers. For example, analogous bicyclic systems (e.g., 3,7-dithia-5-azatetracyclo derivatives) are formed using acid-catalyzed cyclization or photochemical methods . Oxidative methods (e.g., H₂O₂/NaIO₄) may introduce the 3,3-dioxide groups post-cyclization .
Q. What purification strategies are effective for isolating this compound?
Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (using polar solvents like ethanol/water) are standard. Purity validation via HPLC (C18 columns, UV detection at ~254 nm) is recommended, as seen in pharmacopeial standards for related sulfone-containing compounds .
Q. What stability considerations are critical for storing this compound?
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability studies on similar bicyclic sulfones suggest sensitivity to moisture and light, necessitating desiccants and amber vials .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in ring-opening reactions?
Electron-withdrawing groups (e.g., fluorine at C3) can increase electrophilicity, accelerating nucleophilic ring-opening. Computational studies (DFT) on fluorinated analogs (e.g., exo-3-fluoro-8-azabicyclo derivatives) reveal reduced activation barriers for reactions with amines or thiols . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying substituents) is advised.
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Perform comparative structure-activity relationship (SAR) studies with controlled substituent variations. For example, conflicting antimicrobial data may arise from differences in bacterial efflux pump interactions. Use isogenic bacterial strains to isolate target-specific effects, as demonstrated in studies on bicyclic β-lactamase inhibitors .
Q. How can computational modeling predict interactions with enzymatic targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS) can model binding to enzymes like β-lactamases or proteases. Validate predictions with enzymatic assays (e.g., IC₅₀ determination) and crystallographic data, as applied to tazobactam’s interaction with penicillin-binding proteins .
Q. What role do the thia and dioxide groups play in pharmacokinetic properties?
The sulfone group enhances solubility (via polarity) and metabolic stability (resistance to cytochrome P450 oxidation). Comparative studies with non-sulfonated analogs (e.g., thia-azabicyclo without dioxide) show reduced plasma clearance, as observed in pharmacokinetic profiling of related bicyclic therapeutics .
Methodological Notes
- Data Contradiction Analysis : Cross-validate synthetic yields and bioactivity data using orthogonal techniques (e.g., LC-MS for purity, microbroth dilution for MIC consistency) .
- Experimental Design : For substituent studies, employ a Taguchi orthogonal array to efficiently test multiple variables (e.g., substituent type, position, reaction solvent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
